1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

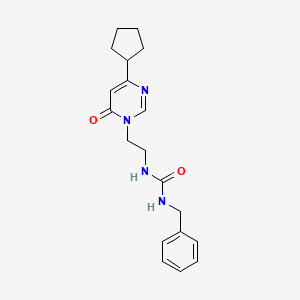

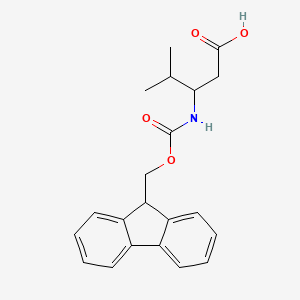

“1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine” is a derivative of piperazine . Piperazine is a common nitrogen heterocycle used in drug discovery and is a key component of several blockbuster drugs .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of “1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine” is C9H12N4O2 . It has an average mass of 208.217 Da and a monoisotopic mass of 208.096024 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research on compounds with similar structures to 1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine shows significant antimicrobial properties. For instance, the study of new Pyridothienopyrimidines and Pyridothienotriazines revealed compounds tested in vitro for their antimicrobial activities, highlighting the relevance of nitro-substituted pyridine derivatives in developing potential antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antitubercular and Antileishmanial Activities

Derivatives of nitro-substituted compounds, like the 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles, initially investigated for tuberculosis, have shown potential as preclinical candidates for visceral leishmaniasis, a neglected tropical disease. This study indicates the broader therapeutic potential of nitro-substituted compounds in treating infectious diseases (Thompson et al., 2016).

Antitumor Activity

Compounds combining indole systems with pyridine or piperazine linkers have been synthesized and evaluated for their antitumor activity. This suggests that modifications to the pyridine and piperazine moieties can significantly impact the biological activity of these molecules, potentially leading to new therapeutic agents for cancer treatment (Andreani et al., 2008).

Antinociceptive Agents

The development of non-opiate antinociceptive agents has also been explored through the synthesis of oxazolo[5,4-b]pyridin-2(1H)-one derivatives. These compounds have demonstrated significant analgesic activity, hinting at the potential of piperazine and pyridine derivatives in creating new pain management solutions (Viaud et al., 1995).

Chemical Synthesis and Catalysis

The synthesis and catalytic properties of polymer(fiber)-supported-N-(4-pyridinyl)piperazidine showcase the utility of pyridine and piperazine derivatives in catalysis, potentially enhancing the efficiency of chemical reactions and synthesis processes (Wang-sheng, 2011).

Direcciones Futuras

Piperazine derivatives, including “1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine”, continue to be a focus of research due to their wide use in medicinal chemistry . Future research may focus on expanding the structural diversity of piperazine-containing drugs and exploring their potential applications .

Mecanismo De Acción

Target of Action

The primary targets of 1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine are the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . These receptors play a crucial role in various physiological processes, including neurotransmission and modulation of pain.

Mode of Action

1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine interacts with both the Histamine H3 receptor and Sigma-1 receptors . The compound binds to these receptors, leading to changes in their activity. The exact nature of these interactions and the resulting changes are currently under investigation.

Biochemical Pathways

The biochemical pathways affected by 1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine are related to its interaction with the Histamine H3 receptor and Sigma-1 receptors The downstream effects of these interactions are complex and involve multiple physiological processes

Result of Action

The molecular and cellular effects of 1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine’s action are related to its interaction with the Histamine H3 receptor and Sigma-1 receptors . These interactions can lead to changes in cellular activity and physiological responses.

Propiedades

IUPAC Name |

1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-9(16)13-4-6-14(7-5-13)11-3-2-10(8-12-11)15(17)18/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVZVBDXFCYUKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2641679.png)

![1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2641681.png)

![9-cyclohexyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2641687.png)

![Methyl (1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate](/img/structure/B2641689.png)

![1-(6-methylbenzo[d]thiazol-2-yl)-N-(1-phenylethyl)azetidine-3-carboxamide](/img/structure/B2641690.png)

![2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2641694.png)

![N-(4-ethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2641695.png)